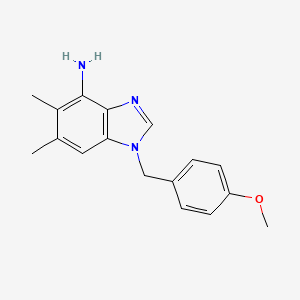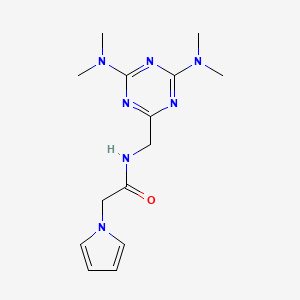![molecular formula C17H18N4O3S B2485604 3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891125-39-6](/img/structure/B2485604.png)
3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrimidin-7-ones involves several steps, including heterocyclization, condensation reactions, and oxidation processes. Organoiodine (III)-mediated synthesis is a method used to create 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines, indicating the versatility in functionalizing the core structure for enhanced biological activity (Kumar et al., 2009).
Molecular Structure Analysis
The molecular structure of derivatives within this chemical family has been characterized using X-ray single crystal diffraction and spectroscopic techniques such as 1H NMR, 13C NMR, and IR. These analyses provide detailed information on the geometrical parameters, confirming the structure of synthesized compounds and enabling the exploration of their chemical behavior and interactions (Lahmidi et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of [1,2,4]triazolo[4,3-a]pyrimidin-7-ones encompasses a wide range of reactions, including cyclocondensation, nucleophilic displacement, and reactions with hydrazonoyl halides. These reactions facilitate the introduction of various functional groups, altering the chemical properties and biological activities of the core structure. Specific reactions and properties are often explored to synthesize novel derivatives with potential antibacterial activity (Davoodnia et al., 2008).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure play a crucial role in the development of pharmaceutical agents. These properties are determined through various analytical methods, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which are essential for understanding the compound's behavior under different conditions and its formulation into dosage forms.
Chemical Properties Analysis
The chemical properties analysis involves the examination of the compound's reactivity, stability, and interaction with other molecules. This includes studying its pharmacophore modeling, geometric analyses, and structure-activity relationships (SAR) to design derivatives with potent activities and desirable pharmacokinetic profiles. These analyses contribute to the optimization of the compound's therapeutic efficacy and safety profile (Keshari et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Elucidation
The synthesis of novel [1,2,4]triazolo[4,3-a]pyrimidines involves the utilization of thiophen-2-yl derivatives as precursors. One approach includes the reaction of thiophen-2-yl compounds with hydrazonoyl halides, leading to the formation of [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones. This method emphasizes the flexibility and versatility in synthesizing a variety of structurally diverse compounds within this class. The structural assignments of these compounds are confirmed through microanalysis, spectral data (infrared, 1H NMR, and Mass), and density functional calculations, providing a comprehensive understanding of their chemical nature (Gomha, Mohamed, Zaki, Ewies, Elroby, 2018).
Antimicrobial Applications
Research into the antimicrobial activities of [1,2,4]triazolo[4,3-a]pyrimidines and related compounds reveals their potential as antibacterial agents. The antimicrobial evaluation of newly synthesized [1,2,4]triazolo[4,3-a]pyrimidines derivatives shows that some compounds exhibit mild activities against various microbial strains. This suggests their potential utility in developing new antimicrobial agents to combat resistant bacterial infections. Quantum chemistry calculations have further confirmed the mechanism and structure of these products, providing a basis for understanding their antimicrobial efficacy (Gomha, Mohamed, Zaki, Ewies, Elroby, 2018).
Wirkmechanismus
Target of Action
Compounds bearing the [1,2,4]triazolo[4,3-a]pyrimidinone ring system have been reported to possess a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular signaling pathways.
Mode of Action
It is known that [1,2,4]triazolo[4,3-a]pyrimidinone derivatives can exhibit various pharmacological activities, including antitumor, antiallergic, antimicrobial, and 5α-reductase inhibitor properties . These activities suggest that the compound may interact with its targets in a way that modulates their function, leading to changes in cellular processes.
Result of Action
Based on the reported pharmacological activities of [1,2,4]triazolo[4,3-a]pyrimidinone derivatives, it can be inferred that the compound may have effects such as inhibiting tumor growth, reducing allergic responses, combating microbial infections, and inhibiting 5α-reductase .
Eigenschaften
IUPAC Name |
3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-3-4-12-9-15(23)18-16-19-20-17(21(12)16)25-10-14(22)11-5-7-13(24-2)8-6-11/h5-9H,3-4,10H2,1-2H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWUWEVRAMICIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloro-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2485524.png)
![3-(4-Methoxyphenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2485526.png)
![N-benzyl-2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2485527.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2485528.png)



![ethyl 5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2485537.png)


![(4-Formyl-2-methoxyphenyl) 4-chloro-3-(4-chlorophenyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2485543.png)
